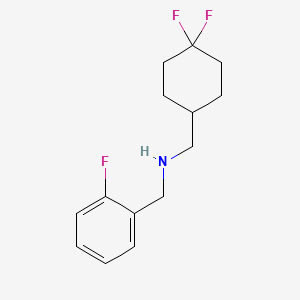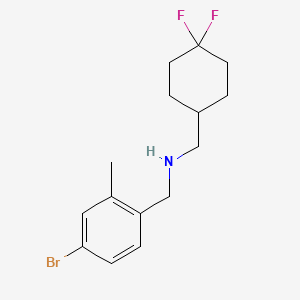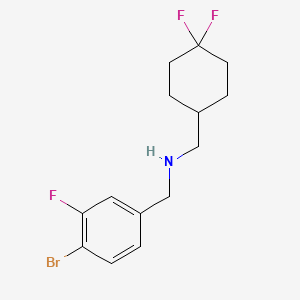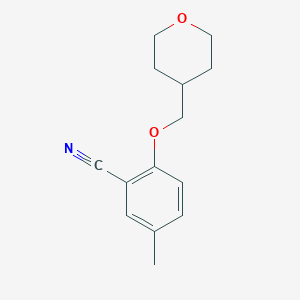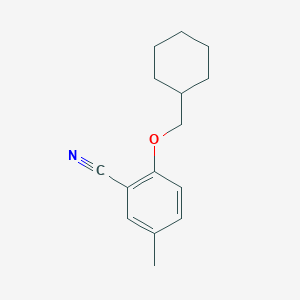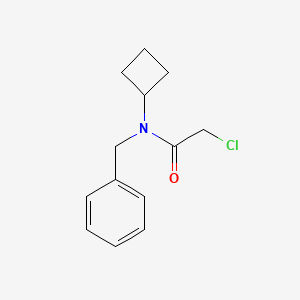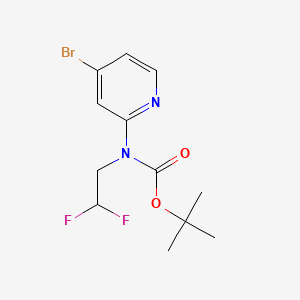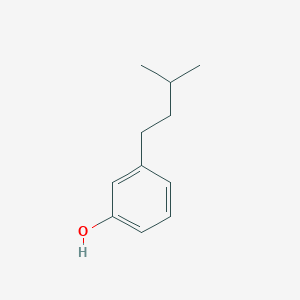
3-Isopentylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isopentylphenol: is an organic compound belonging to the phenol family It consists of a phenol group (a benzene ring bonded to a hydroxyl group) with an isopentyl group attached to the third carbon of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing phenols, including 3-Isopentylphenol, is through nucleophilic aromatic substitution.
Oxidation of Aryl Hydrosilanes: Another method involves the oxidation of aryl hydrosilanes using transition metal catalysis.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and available resources.
Analyse Des Réactions Chimiques
Types of Reactions:
Electrophilic Aromatic Substitution: The hydroxyl group in 3-Isopentylphenol is a strongly activating, ortho- and para-directing substituent, making it highly reactive in electrophilic aromatic substitution reactions such as halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
Common Reagents and Conditions:
Halogenation: Typically involves halogens (e.g., chlorine, bromine) and a catalyst such as iron(III) chloride.
Nitration: Uses a mixture of concentrated nitric acid and sulfuric acid.
Oxidation: Common oxidizing agents include potassium nitrosodisulfonate (Fremy’s salt) and other strong oxidizers.
Major Products:
Halogenated Phenols: Products of halogenation reactions.
Nitrophenols: Products of nitration reactions.
Quinones: Products of oxidation reactions.
Applications De Recherche Scientifique
Chemistry: 3-Isopentylphenol is used as a precursor in the synthesis of various organic compounds and materials. Its reactivity makes it valuable in organic synthesis and catalysis.
Biology and Medicine: Phenolic compounds, including this compound, have been studied for their potential biological activities. They may exhibit antimicrobial, antioxidant, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various applications, including as a stabilizer and additive .
Mécanisme D'action
The mechanism of action of 3-Isopentylphenol involves its interaction with specific molecular targets and pathways. Phenolic compounds can act as antioxidants by donating hydrogen atoms to neutralize free radicals. They may also interact with enzymes and receptors, modulating biological processes .
Comparaison Avec Des Composés Similaires
4-Isopentylphenol: Another isomer with the isopentyl group attached to the fourth carbon of the benzene ring.
Isoamyl Alcohol: A related compound with a similar isopentyl group but different functional group (hydroxyl group attached to an aliphatic carbon).
Uniqueness: 3-Isopentylphenol is unique due to its specific structural arrangement, which influences its reactivity and properties
Propriétés
IUPAC Name |
3-(3-methylbutyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8-9,12H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYBUISGXMLCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=CC(=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
